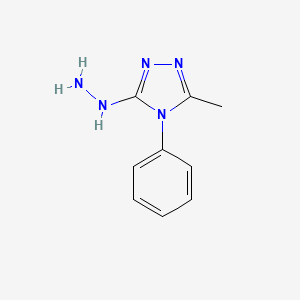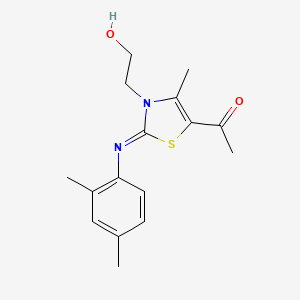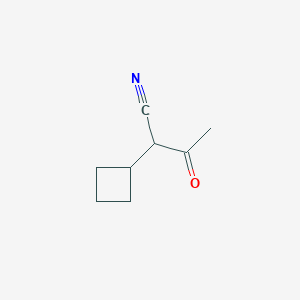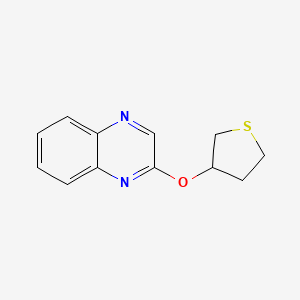![molecular formula C13H13Cl2N3O2 B3019788 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate CAS No. 338419-42-4](/img/structure/B3019788.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate
カタログ番号:
B3019788
CAS番号:
338419-42-4
分子量:
314.17
InChIキー:
SJTDLPGUVFYOPB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a number of pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring attached to a 3,4-dichlorophenyl group and a 2-methylpropanoate group. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,3-triazoles are stable compounds. They are resistant to oxidation and reduction, but they can be hydrolyzed under acidic or alkaline conditions .科学的研究の応用
Synthesis and Characterization
- Preparation and Structural Characterization : The compound has been synthesized through various chemical reactions such as condensation, chlorination, and esterification. Its structure is confirmed using IR, 1H NMR, and X-ray diffraction techniques. This highlights its potential in chemical research and material science (Yan Shuang-hu, 2014).
Biological Activities
- Cytotoxic and Antibacterial Activities : Novel derivatives containing the 1,2,3-triazole ring have shown significant cytotoxic activity against certain cell lines, as well as excellent antibacterial activity, suggesting its potential use in pharmaceutical research (Salehi et al., 2016).
Chemical Properties and Reactions
- Reactions with Acids : The compound's interaction with hydrochloric and nitric acid has been studied, revealing that it forms monosolvates in an exothermic process. Such studies are crucial in understanding the compound's chemical behavior (Golubyatnikova et al., 2012).
- Heterocyclic Synthesis : It has been used in the synthesis of heterocyclic systems containing bridged nitrogen atoms, which have demonstrated antibacterial activities. This suggests its utility in developing new antimicrobial compounds (Hui et al., 2000).
Antifungal Applications
- Antifungal Activity : Derivatives of this compound have shown antifungal properties, indicating potential applications in agriculture or pharmaceuticals for the treatment of fungal infections (Ruan et al., 2011).
Spectroscopic Studies
- UV-Spectrophotometric Study : The UV spectra of certain derivatives have been studied, contributing to the understanding of the structural-spectral data relationship. This is important for pharmaceutical and chemical analysis (Gotsulya et al., 2018).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of related compounds has been analyzed, which is vital for understanding molecular interactions and designing new drugs or materials (Dong & Huo, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8(2)13(19)20-7-9-6-18(17-16-9)10-3-4-11(14)12(15)5-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDLPGUVFYOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2...
Cat. No.: B3019706
CAS No.: 874463-94-2
1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)ami...
Cat. No.: B3019707
CAS No.: 2379984-09-3
(3-Bromo-4-morpholinophenyl)methanol
Cat. No.: B3019709
CAS No.: 1694850-31-1
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole
Cat. No.: B3019710
CAS No.: 1087792-21-9
![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)


![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)

![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-3-amine](/img/structure/B3019722.png)


![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
